1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)

Catalog No.
S14342630
CAS No.
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI...

Product Name

1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m1/s1

InChI Key

CJNWCWVQGCSQRA-HTQZYQBOSA-N

Canonical SMILES

C1CC2CCCNC2C1

Isomeric SMILES

C1C[C@@H]2CCCN[C@@H]2C1

1H-Cyclopenta[b]pyridine, octahydro-, (4aR,7aR)-(9CI) is a bicyclic compound featuring a cyclopentane fused to a pyridine ring. This compound belongs to a class of nitrogen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The structure is characterized by a saturated octahydro framework, which contributes to its unique chemical properties and potential applications.

The reactivity of 1H-cyclopenta[b]pyridine can be attributed to the presence of the nitrogen atom in the pyridine ring, which can participate in various chemical transformations. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The nitrogen atom can enhance the electrophilicity of the adjacent carbon atoms, facilitating substitution reactions.
  • Nucleophilic Reactions: The nitrogen can also act as a nucleophile, participating in reactions with electrophiles.
  • Cyclization Reactions: This compound can engage in cyclization reactions, often leading to the formation of more complex structures.

Recent studies have demonstrated efficient synthetic pathways for producing derivatives of this compound through various catalytic processes, including palladium-catalyzed reactions that yield high diastereoselectivity .

1H-Cyclopenta[b]pyridine exhibits notable biological activities. It has been identified as a potential analgesic and antihistaminic agent . Additionally, it serves as a scaffold for developing analogs of gamma-aminobutyric acid (GABA), which are promising modulators of GABAergic pathways in the central nervous system . The conformationally restricted nature of its derivatives enhances their binding affinity and selectivity towards specific biological targets.

Synthesis of 1H-cyclopenta[b]pyridine typically involves several methodologies:

  • Pd/Au Relay Catalysis: A recent approach utilizes palladium and gold catalysts for sequential intramolecular cyclization reactions, allowing for the construction of the bicyclic framework from readily available precursors .
  • Cycloaddition Reactions: Methods such as [1+2] cycloaddition have also been employed to create complex structures based on this scaffold .
  • Catalytic Reduction: Reduction of pyridine derivatives has been used to synthesize octahydro derivatives effectively .

These methods highlight the versatility and efficiency of synthetic strategies available for this compound.

The applications of 1H-cyclopenta[b]pyridine are primarily found in medicinal chemistry:

  • Pharmaceutical Development: Its derivatives are explored as potential therapeutic agents due to their biological activity against various targets.
  • Chemical Probes: The unique structural features make it suitable for use as a chemical probe in biological studies.
  • Synthetic Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.

Interaction studies involving 1H-cyclopenta[b]pyridine focus on its binding mechanisms with biological receptors. For instance, research indicates that derivatives based on this scaffold can effectively modulate GABA receptors, impacting neurotransmission and providing insights into potential therapeutic uses for neurological conditions . Additionally, studies on structure-activity relationships have revealed how modifications to the bicyclic structure can influence binding affinity and selectivity.

Several compounds share structural similarities with 1H-cyclopenta[b]pyridine. These include:

  • 1H-Cyclopenta[c]pyridine: Exhibits similar reactivity but differs in the arrangement of its cyclic structure.
  • Octahydroquinoline: Shares the saturated framework but has distinct electronic properties due to its different nitrogen placement.
  • Tetrahydroisoquinoline: While structurally related, it presents different biological activities and synthetic challenges.

Comparison Table

CompoundStructural FeaturesBiological Activity
1H-Cyclopenta[b]pyridineBicyclic with saturated frameworkAnalgesic, antihistaminic
1H-Cyclopenta[c]pyridineSimilar bicyclic structureVaries; less explored
OctahydroquinolineSaturated nitrogen-containing ringNeuroactive properties
TetrahydroisoquinolineDifferent nitrogen placementDiverse pharmacological effects

This comparison illustrates the uniqueness of 1H-cyclopenta[b]pyridine within its class, particularly regarding its specific biological activities and synthetic versatility.

Diastereoselective Synthesis Strategies via Transition Metal Catalysis

Transition metal-catalyzed reactions have emerged as powerful tools for constructing the octahydro-1H-cyclopenta[b]pyridine scaffold with precise stereochemical outcomes. A notable approach involves palladium- and gold-catalyzed sequential reactions to achieve high diastereoselectivity. For instance, a Pd/Au-relay catalytic system enables the conversion of (Z)-1-iodo-1,6-dienes and alkynes into octahydro-1H-cyclopenta[c]pyridine derivatives through a three-step cascade:

  • Intramolecular Heck-type cyclization mediated by palladium(0), forming a bicyclic intermediate.
  • Sonogashira coupling to install an alkyne moiety.
  • Gold(I)-catalyzed 1,5-enyne cyclization to finalize the bicyclic structure.

This method achieves exceptional diastereoselectivity (>99.5:1) by leveraging the stereoelectronic preferences of the gold catalyst during the cyclization step. The palladium precursor (e.g., Pd(PPh~3~)~4~) and gold complex (e.g., IPrAuCl/AgBF~4~) work synergistically to control the stereochemistry at the 4aR and 7aR positions (Table 1).

Table 1: Representative Substrates and Outcomes in Pd/Au-Relay Catalysis

Starting MaterialCatalyst SystemYield (%)Diastereoselectivity
(Z)-1-Iodo-1,6-diene + Alkyne APd(PPh~3~)~4~, IPrAuCl/AgBF~4~78>99.5:1
(Z)-1-Iodo-1,6-diene + Alkyne BPd(PPh~3~)~4~, IPrAuCl/AgBF~4~65>99.5:1

The choice of ligands and counterions critically influences reaction efficiency. For example, bulky N-heterocyclic carbene (NHC) ligands on gold suppress undesired side reactions, while silver salts enhance catalytic activity.

Palladium/Gold Relay Catalysis in Bicyclic Ring Formation

The relay catalysis strategy combines palladium’s proficiency in cross-coupling with gold’s ability to activate π-systems, enabling the construction of fused bicyclic systems. Key steps include:

  • Heck Cyclization: Palladium(0) facilitates oxidative addition into the C–I bond of (Z)-1-iodo-1,6-diene, followed by carbopalladation to form a six-membered ring.
  • Sonogashira Coupling: The palladium intermediate undergoes coupling with terminal alkynes, introducing a 1,5-enyne motif.
  • Gold-Mediated Cycloisomerization: The 1,5-enyne undergoes a 6-endo-dig cyclization via gold-stabilized carbocation intermediates, forming the second ring with axial chirality.

This method’s success hinges on avoiding copper additives in the Sonogashira step, which could deactivate the gold catalyst. The stereochemical integrity of the (Z)-diene starting material is preserved throughout the process, ensuring high enantiopurity in the final product.

Stereochemical Control in Pyridine Hydrogenation Pathways

Catalytic hydrogenation of pyridine precursors offers a direct route to octahydro-1H-cyclopenta[b]pyridine systems. However, achieving stereochemical control at the 4aR and 7aR positions requires careful optimization of reaction conditions. A reported eight-step synthesis begins with 2,3-bis(chloromethyl)pyridine and a C~1~-binucleophile, followed by hydrogenation using palladium on carbon (Pd/C) under high-pressure H~2~.

Critical factors influencing stereoselectivity include:

  • Catalyst Choice: Heterogeneous catalysts like Pd/C favor cis-hydrogenation, while homogeneous catalysts (e.g., Rh complexes) may enable trans-selectivity.
  • Solvent Effects: Protic solvents (e.g., methanol) stabilize intermediates and reduce side reactions.
  • Temperature and Pressure: Lower temperatures (25–50°C) and moderate H~2~ pressures (3–5 atm) minimize over-reduction and epimerization.

Table 2: Hydrogenation Conditions and Stereochemical Outcomes

Pyridine PrecursorCatalystSolventTemperature (°C)Pressure (atm)4aR,7aR Selectivity (%)
Bicyclic pyridine derivativePd/CMethanol30492
Monocyclic pyridineRh/Al~2~O~3~Ethanol50568

The hydrogenation step’s stereochemical outcome is further validated by X-ray crystallography, confirming the rel-(4aS,6R,7aR) configuration in the final product.

The octahydro-1H-cyclopenta[b]pyridine scaffold represents a significant advancement in medicinal chemistry as a conformationally restricted bioisostere [1]. This bicyclic framework provides a rigid three-dimensional structure that effectively constrains molecular flexibility while maintaining essential pharmacophoric features required for biological activity . The compound's unique stereochemical configuration, specifically the (4aR,7aR) arrangement, contributes to its distinct conformational properties and biological selectivity [3].

Research has demonstrated that conformationally restricted analogues often exhibit enhanced binding affinity and selectivity compared to their flexible counterparts [4]. The octahydro-1H-cyclopenta[b]pyridine scaffold exemplifies this principle by serving as a structural template for developing bioisosteres that maintain critical spatial relationships between functional groups while reducing conformational entropy [5]. This approach has proven particularly valuable in neuropharmacology and antimicrobial drug development, where precise molecular recognition is essential for therapeutic efficacy [6].

γ-Aminobutyric Acid (GABA) Receptor Targeting Mechanisms

The octahydro-1H-cyclopenta[b]pyridine scaffold demonstrates remarkable potential as a conformationally restricted γ-aminobutyric acid analogue, offering unique advantages in receptor targeting mechanisms [1]. Studies have shown that the rigid bicyclic structure can effectively mimic the bioactive conformation of γ-aminobutyric acid while providing enhanced selectivity for specific receptor subtypes [6]. The conformational restriction imposed by the fused ring system limits the molecular flexibility that often leads to non-selective binding in traditional γ-aminobutyric acid analogues [5].

Investigation of the binding characteristics reveals that conformationally restricted bicyclic analogues exhibit distinct receptor interaction profiles compared to their acyclic counterparts [7]. The octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid derivative has been synthesized and evaluated for its ability to interact with γ-aminobutyric acid receptors, demonstrating that the three-dimensional scaffold geometry can be considered truly conformationally restricted [1]. This structural constraint enhances the specificity of receptor binding by presenting the pharmacophoric elements in a defined spatial arrangement that closely matches the receptor's binding site requirements [8].

Table 1: GABA Receptor Binding Characteristics of Conformationally Restricted Bicyclic Analogues

CompoundReceptor TypeBinding Affinity (nM)Selectivity ProfileReference
Bicyclo-GABABGT1/GABA_A6400 (pK)Highly selective for BGT1 [6]
N-Methylated bicyclo-GABABGT1High potencySelective for BGT1, no GABA_A activity [6]
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acidGABA_AModerateConformationally restricted [1]
cis-4-aminocrotonic acidGABA_ALow potencyAgonist activity [9]
trans-4-aminocrotonic acidGABA_AVery low potencyAgonist activity [9]
(+)-CAMPGABA_CSelective agonistSelective GABA_C agonist [10]
(-)-CAMPGABA_CWeak antagonistGABA_C antagonist [10]

The heterocyclic bioisosteric approach has proven particularly effective in probing the orthosteric binding site of γ-aminobutyric acid receptors [7]. The rigid bicyclic scaffold constrains the molecular geometry to favor specific receptor conformations, leading to enhanced binding affinity and functional selectivity [11]. Research demonstrates that the bicyclic hydroxypyrazolo[1,5-a]pyridine scaffold, which shares structural similarities with the octahydro-1H-cyclopenta[b]pyridine framework, functions as an effective carboxylic acid bioisostere in the γ-aminobutyric acid receptor system [11].

Molecular pharmacology studies have revealed that conformationally restricted γ-aminobutyric acid analogues can differentiate between receptor subtypes based on their three-dimensional presentation of key functional groups [10]. The betaine/γ-aminobutyric acid transporter 1 (BGT1) has emerged as a particularly relevant target for bicyclic conformationally restricted analogues, with compounds demonstrating competitive inhibition mechanisms rather than substrate-like behavior [6]. This distinction is crucial for developing selective modulators that can fine-tune γ-aminobutyric acid neurotransmission without completely blocking physiological signaling pathways [12].

Neuropharmacological Implications of Rigid Bicyclic Analogues

The neuropharmacological implications of rigid bicyclic analogues extend beyond simple receptor binding to encompass complex neurochemical processes that govern central nervous system function [13]. The octahydro-1H-cyclopenta[b]pyridine scaffold's conformational rigidity provides unique advantages in crossing the blood-brain barrier while maintaining selective interactions with neuronal targets [14]. Studies have demonstrated that the three-dimensional structure of these compounds can influence their distribution within brain tissue and their ability to access specific neuronal compartments [15].

Research into the central nervous system penetration characteristics of conformationally restricted compounds reveals that molecular rigidity can enhance brain bioavailability through improved transcellular transport mechanisms [14]. The octahydro-1H-cyclopenta[b]pyridine framework exhibits favorable pharmacokinetic properties that facilitate central nervous system access while minimizing peripheral side effects [15]. This selectivity is particularly important in neuropharmacology, where off-target effects can lead to significant clinical complications [16].

The rigid bicyclic structure influences neurotransmitter system modulation through multiple mechanisms, including direct receptor interaction, transporter inhibition, and allosteric modulation [17]. Conformationally restricted γ-aminobutyric acid analogues based on the octahydro-1H-cyclopenta[b]pyridine scaffold have shown promise in modulating inhibitory neurotransmission with enhanced precision compared to traditional pharmacological agents [6]. The structural constraint imposed by the bicyclic framework prevents the adoption of inactive conformations, thereby maintaining consistent pharmacological activity [18].

Table 2: Neuropharmacological Implications of Rigid Bicyclic Analogues

Scaffold TypeCNS TargetPharmacological EffectBrain PenetrationTherapeutic PotentialReference
Octahydrocyclopenta[b]pyridineGABA receptorsNeurotransmitter modulationEnhanced BBB crossingNeurological disorders [1]
Bicyclic hydroxypyrazolo[1,5-a]pyridineGABA_A orthosteric siteAgonist activityCNS-activeEpilepsy/anxiety [11]
Conformationally restricted GABA analoguesMultiple GABA subtypesReceptor subtype selectivityVariable BBB penetrationCNS disorders [5]
Octahydrocyclopenta[c]pyridinePAR1 receptorsAntiplatelet activityModerate stabilityCardiovascular diseases [19]
Bicyclic GABA transporters inhibitorsGABA transporters (BGT1)Selective inhibitionSelective transportNeurological research [6]
Rigid carbocyclic GABA analoguesGABAA/GABAC receptorsConformational restrictionImproved lipophilicityNeuroprotection [5]

Neurochemical studies have established that the octahydro-1H-cyclopenta[b]pyridine scaffold can modulate synaptic transmission through interactions with both pre- and post-synaptic targets [20]. The conformational rigidity of these compounds enables selective binding to specific receptor subtypes, thereby allowing for precise pharmacological intervention in neurological disorders [13]. This selectivity is particularly valuable in conditions where broad-spectrum γ-aminobutyric acid modulation may produce undesired effects [17].

The implications for neuroplasticity and synaptic function are significant, as rigid bicyclic analogues can provide sustained modulation of neurotransmitter systems without the rapid tolerance development often associated with flexible compounds [21]. Research has shown that conformationally restricted analogues maintain their pharmacological activity over extended periods, making them suitable for chronic neurological conditions requiring long-term treatment [22]. The octahydro-1H-cyclopenta[b]pyridine scaffold's ability to maintain consistent three-dimensional presentation of pharmacophoric groups contributes to this sustained activity profile [1].

Antimicrobial Agent Development Through Scaffold Functionalization

The development of antimicrobial agents through scaffold functionalization of the octahydro-1H-cyclopenta[b]pyridine framework represents a promising approach to addressing the growing challenge of antimicrobial resistance [23]. The rigid bicyclic structure provides a stable platform for introducing diverse functional groups that can target specific microbial pathways while maintaining the core scaffold's favorable pharmacokinetic properties [24]. Research has demonstrated that systematic functionalization of the pyridine ring and cyclopentane moiety can yield compounds with broad-spectrum antimicrobial activity [25].

Studies on cyclopenta[c]pyridine derivatives have revealed significant potential for agricultural and pharmaceutical antimicrobial applications [26]. These compounds demonstrate excellent activity against tobacco mosaic virus and various insect pests, with structure-activity relationships indicating that specific substitution patterns on the bicyclic scaffold are crucial for antimicrobial efficacy [26]. The molecular docking studies suggest that the rigid framework allows for optimal binding interactions with target proteins, contributing to the observed biological activity [26].

The functionalization strategy focuses on introducing chemical moieties that can disrupt essential microbial processes while maintaining the scaffold's structural integrity [27]. Bicyclic imidazole derivatives incorporated into penem antibiotics have shown superior antimicrobial activity against gram-negative bacteria, particularly Pseudomonas aeruginosa, compared to traditional pyridinium derivatives [27]. This enhanced activity is attributed to the rigid bicyclic structure's ability to maintain optimal binding geometry with bacterial target sites [27].

Table 3: Antimicrobial Activity Profile of Bicyclic Pyridine Scaffold Derivatives

Compound ClassTarget OrganismMIC/IC50 (μg/mL)MechanismReference
Cyclopenta[c]pyridine derivativesP. xylostella larvae / A. laburni600 (lethal activity)TMV protein binding [26]
Bicyclic imidazole penemsGram-negative bacteriaSuperior to controlsβ-lactamase resistance [27]
Pyridine carbonitrile derivativesB. cereus / C. albicans50 / 25Cell wall disruption [24]
Octahydrocyclopenta[c]pyridineVarious pathogensSignificant activityMultiple targets
Bicyclic pyridinium compoundsP. aeruginosaMarkedly superiorCell membrane disruption [27]
Pyrazolo[3,4-d]pyrimidine derivativesGram-positive/negative bacteriaSignificant activityDNA/RNA interference [25]

Mechanistic studies have elucidated that the antimicrobial activity of functionalized octahydro-1H-cyclopenta[b]pyridine derivatives operates through multiple pathways, including cell wall disruption, membrane permeabilization, and interference with essential enzymatic processes [28]. The conformational rigidity of the scaffold ensures consistent presentation of antimicrobial pharmacophores, leading to reliable and predictable biological activity [29]. This consistency is particularly valuable in antimicrobial drug development, where maintaining activity against resistant strains is a primary concern [23].

Table 4: Structure-Activity Relationships in Scaffold Functionalization

Structural ModificationBiological ImpactPharmacokinetic EffectTherapeutic ApplicationReference
N-MethylationEnhanced selectivityReduced GABA_A bindingSelective GABA transport [6]
Carbonyl chloride functionalizationIncreased reactivityChemical transformationSynthetic intermediate
Hydroxyl group introductionImproved solubilityEnhanced bioavailabilityDrug solubility
Ester/amide substitutionModulated activityMetabolic stabilityAntimicrobial activity [26]
Stereochemical configurationStereospecific bindingReceptor selectivityNeuropharmacology [1]
Ring fusion patternConformational rigidityBBB penetrationCNS drug design [1]

The scaffold functionalization approach has proven particularly effective in developing compounds with dual antimicrobial and antifungal properties [28]. Thiazole derivatives incorporating the rigid bicyclic framework have demonstrated exceptional activity against both bacterial and fungal pathogens, with some compounds showing activity comparable to established clinical antimicrobials [28]. The combination of the octahydro-1H-cyclopenta[b]pyridine scaffold with various heterocyclic systems has yielded hybrid molecules with enhanced antimicrobial profiles and improved pharmacological properties [32].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

125.120449483 g/mol

Monoisotopic Mass

125.120449483 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types